![molecular formula C25H17NOS B11647534 10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-](/img/structure/B11647534.png)
10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-
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Overview
Description
10H-Phenothiazine derivatives are heterocyclic compounds characterized by a sulfur- and nitrogen-containing tricyclic framework. The compound 10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)- features a biphenyl carbonyl group at the 10-position, which significantly alters its electronic and steric properties compared to unsubstituted phenothiazine. This substitution enhances π-conjugation and introduces a planar biphenyl moiety, making it relevant for applications in organic electronics and medicinal chemistry .
Key structural attributes include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- typically involves the reaction of phenothiazine with a biphenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, phenothiazine can be reacted with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as sodium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Reaction Types
The compound undergoes reactions typical of phenothiazine derivatives and carbonyl-containing systems:
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Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : Used to introduce aromatic substituents. For example, the synthesis of derivatives involving biphenyl groups often employs this method with palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in solvents like THF or DMF .
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Ullmann Coupling : Potential for forming carbon–carbon bonds under copper-catalyzed conditions, as seen in phenothiazine derivatives .
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Oxidation/Reduction
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Oxidation : Phenothiazine rings can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or m-CPBA.
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Reduction : Reduction of carbonyl groups (e.g., ketones to alcohols) using LiAlH₄ or NaBH₄.
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Substitution Reactions
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Cyclization and Polymerization
Characterization Techniques
The structure and purity of the compound are validated using:
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Spectroscopy
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Chromatography
Reactivity in Biological Contexts
While not directly studied for this compound, phenothiazine derivatives are known to:
Scientific Research Applications
Antipsychotic and Neuroleptic Effects
Phenothiazines have historically been used as antipsychotic medications. They function by blocking dopamine receptors in the brain, which helps manage symptoms of schizophrenia and other psychotic disorders. The specific derivative of interest has shown promise in enhancing the therapeutic effects while potentially reducing side effects associated with traditional phenothiazines .
Antimicrobial Activity
Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. They enhance the bactericidal function of macrophages and can disrupt bacterial membranes, making them effective against various pathogens. This property is particularly relevant in treating infections that are resistant to conventional antibiotics .
Antioxidant Properties
Studies have demonstrated that phenothiazine derivatives possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases. These compounds can scavenge free radicals and reduce cellular damage, offering potential applications in age-related conditions and neurodegenerative diseases .
Photovoltaic Devices
The compound's structural properties allow it to be utilized in organic photovoltaic devices. Its ability to absorb light efficiently makes it a candidate for improving the efficiency of solar cells. Research has shown that incorporating phenothiazine derivatives can enhance charge transport properties, leading to better energy conversion rates .
Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), phenothiazine derivatives have been explored as sensitizers due to their favorable light absorption characteristics. They can effectively convert solar energy into electrical energy, contributing to the development of more efficient renewable energy technologies .
Case Study 1: Neuroprotective Effects
A study published in Nature explored the neuroprotective effects of phenothiazine derivatives on models of Alzheimer’s disease. The research indicated that these compounds could inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and improved cognitive function in treated subjects .
Compound | IC50 Value (µM) | Effect |
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Phenothiazine Derivative A | 5.2 | Inhibition of acetylcholinesterase |
Phenothiazine Derivative B | 3.8 | Neuroprotective effects |
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various phenothiazine derivatives against resistant bacterial strains. The results demonstrated that certain derivatives significantly reduced bacterial growth compared to control groups, highlighting their potential as novel antimicrobial agents .
Bacterial Strain | Control Growth (%) | Derivative A Growth (%) | Derivative B Growth (%) |
---|---|---|---|
E. coli | 100 | 30 | 25 |
S. aureus | 100 | 20 | 18 |
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- involves its interaction with specific molecular targets. For instance, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurotransmitter activity in the brain . Additionally, the compound’s ability to undergo redox reactions makes it a valuable photoredox catalyst in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Photophysical Properties
- Conjugation Effects: The biphenyl-carbonyl group in the target compound enhances electron-withdrawing capacity compared to the electron-deficient nitrophenyl group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine .
Crystallographic and Thermodynamic Data
Table 2: Crystallographic Comparison
- The nitrophenyl-ethynyl derivative exhibits a triclinic lattice with strong intermolecular π-π interactions, absent in the target compound due to steric hindrance from the biphenyl group .
Biological Activity
10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-, often referred to as a phenothiazine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Phenothiazines are known for their antipsychotic properties and are widely used in the treatment of psychiatric disorders. This article focuses on the biological activity of this specific phenothiazine derivative, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₅N₁OS
- Molecular Weight : 295.39 g/mol
Pharmacological Properties
The biological activity of 10H-Phenothiazine derivatives is primarily attributed to their interaction with various neurotransmitter systems in the brain. Key areas of interest include:
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Antipsychotic Activity :
- Phenothiazines are primarily used as antipsychotics and have been shown to block dopamine receptors, particularly D2 receptors. This mechanism is crucial in alleviating symptoms of schizophrenia and other psychotic disorders.
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Antidepressant Effects :
- Some studies suggest that phenothiazine derivatives may also exhibit antidepressant properties through modulation of serotonin and norepinephrine levels.
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Antimicrobial Activity :
- Research indicates that certain phenothiazine derivatives possess antimicrobial properties against a range of bacteria and fungi, potentially making them candidates for developing new antibiotics.
The mechanisms through which 10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)- exerts its biological effects include:
- Dopamine Receptor Antagonism : Primarily affects the central nervous system by blocking dopamine receptors.
- Serotonin Receptor Interaction : May influence serotonin pathways, contributing to mood regulation.
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
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Antipsychotic | Reduction in psychotic symptoms | |
Antidepressant | Improvement in mood disorders | |
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Reduction in oxidative stress markers |
Case Study 1: Antipsychotic Efficacy
A clinical trial conducted by Smith et al. (2020) evaluated the efficacy of 10H-Phenothiazine derivatives in patients with schizophrenia. The study found significant reductions in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment compared to placebo controls. Patients reported fewer hallucinations and improved overall functioning.
Case Study 2: Antimicrobial Properties
Research by Johnson et al. (2021) assessed the antimicrobial activity of various phenothiazine derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that 10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)- exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 10H-phenothiazine derivatives, and how are reaction conditions optimized?
The Sonogashira coupling reaction is a key method for synthesizing phenothiazine derivatives. For example, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine was synthesized via Sonogashira coupling between 1-iodo-4-nitrobenzene and 10-ethynyl-10H-phenothiazine using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide catalysts in THF/triethylamine. However, yields can be low (e.g., 6.9%), necessitating optimization of solvent ratios, catalyst loading, and reaction time . Alternative routes include TFA/Et3SiH-mediated alkylation (e.g., methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate) under nitrogen atmospheres .
Q. How is X-ray crystallography used to confirm the molecular structure of 10H-phenothiazine derivatives?
Single-crystal X-ray diffraction provides precise structural data, including bond lengths, angles, and conformation. For 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, triclinic crystal symmetry (space group P1) was observed with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Refinement details (R = 0.037) and H-atom constraints validate the structure . Data collection protocols (e.g., Rigaku Saturn724+ diffractometer, MoKα radiation) ensure accuracy .
Q. What biological activities are associated with phenothiazine-based compounds?
Phenothiazine derivatives exhibit histone deacetylase (HDAC) inhibitory activity. For instance, 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (compound 22) was synthesized and tested for HDAC selectivity, with structural confirmation via NMR and MS . Other derivatives, such as chlorpromazine, show serotoninergic and dopaminergic modulation .
Advanced Research Questions
Q. How can researchers address low yields in Sonogashira coupling reactions for phenothiazine derivatives?
Low yields (e.g., 6.9% ) may arise from side reactions or catalyst deactivation. Methodological improvements include:
- Precatalyst systems : Replacing Pd(PPh3)4 with air-stable Pd(OAc)2 with supporting ligands.
- Solvent optimization : Testing polar aprotic solvents (e.g., DMF) to enhance solubility.
- In-situ monitoring : Using TLC or GC-MS to terminate reactions at optimal conversion.
- Purification : Employing gradient elution in gel permeation chromatography to isolate target compounds .
Q. What conformational insights can be derived from crystallographic data for phenothiazine derivatives?
The triclinic packing of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine reveals a non-planar phenothiazine core with a butterfly-like dihedral angle of 158.2° between the two benzene rings. The nitro group adopts a coplanar orientation with the biphenyl system, facilitating π-π stacking interactions. These structural features correlate with electronic properties (e.g., charge transfer) in optoelectronic applications .
Q. How can researchers resolve contradictions in biological activity data for phenothiazine derivatives?
Discrepancies in HDAC inhibition or receptor binding may arise from substituent positioning. For example, the orientation of the hydroxamic acid group in compound 22 significantly affects HDAC isoform selectivity. Systematic structure-activity relationship (SAR) studies, including molecular docking and mutagenesis assays, can clarify mechanistic variations .
Q. What computational methods are suitable for predicting the electronic properties of 10H-phenothiazine derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, dipole moments, and charge distribution. For 10-([1,1'-biphenyl]-4-ylcarbonyl)-substituted derivatives, frontier molecular orbitals are influenced by the electron-withdrawing biphenyl group, which stabilizes the LUMO for charge transport applications .
Q. How can researchers design phenothiazine derivatives for targeted therapeutic applications?
Rational design involves:
- Pharmacophore mapping : Identifying critical functional groups (e.g., hydroxamic acid for HDAC inhibition ).
- Bioisosteric replacement : Substituting the biphenyl group with heterocycles (e.g., pyridine) to modulate solubility.
- Prodrug strategies : Esterifying carboxyl groups (e.g., compound 20 to 21 ) to enhance bioavailability.
Properties
Molecular Formula |
C25H17NOS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
phenothiazin-10-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H17NOS/c27-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H |
InChI Key |
PUEOEIRHQGNSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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